molecular formula C18H16O7S B2958261 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 866347-88-8

3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2958261
CAS No.: 866347-88-8
M. Wt: 376.38
InChI Key: CRJSPXRGWBQWIY-UHFFFAOYSA-N
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Description

The compound “3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one” is an organic compound with the molecular formula C18H16O7S . Its average mass is 376.380 Da and its monoisotopic mass is 376.061676 Da .

Scientific Research Applications

Synthesis and Chemical Properties

3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is involved in various synthetic processes due to its chemical structure that allows for selective modifications. For instance, the compound has been used as a key intermediate in the synthesis of capillarisin sulfur analogues, which possess aldose reductase inhibitory activity, showcasing its potential in the development of therapeutic agents (Igarashi et al., 2005). Furthermore, its derivatives have been synthesized for studies in chemiluminescence, indicating its utility in analytical chemistry and potential applications in bioimaging and diagnostics (Watanabe et al., 2010).

Biological Activities

Compounds related to this compound have shown various biological activities, such as antibacterial and analgesic effects. Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their analgesic activity in animal models, suggesting the potential of this chemical scaffold in drug development (Rajesha et al., 2011).

Molecular Characterization and In Silico Studies

Molecular characterization and in silico studies have been conducted on derivatives of this compound to understand their molecular conformation and binding interactions, especially in the context of COX-2 inhibition. This provides valuable insights into the design and development of selective COX-2 inhibitors, which are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs (Rullah et al., 2015).

Photochromism and Material Science

The compound's structural framework has been explored in the context of photochromism, a property that could be harnessed in the development of smart materials and molecular switches. Chromenes, including derivatives similar to this compound, have been studied for their photochromic properties, indicating potential applications in optical data storage and photoresponsive materials (Hobley et al., 2000).

Mechanism of Action

Biochemical Pathways

Given its potential therapeutic and industrial applications, it may influence a variety of biochemical pathways

Result of Action

Based on its potential therapeutic and industrial applications, it may have a variety of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-4-6-14-11(8-12)9-17(18(19)25-14)26(20,21)13-5-7-15(23-2)16(10-13)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJSPXRGWBQWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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